N-(4-fluoro-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
CAS No.: 1251589-89-5
Cat. No.: VC7535081
Molecular Formula: C23H25FN4O
Molecular Weight: 392.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251589-89-5 |
|---|---|
| Molecular Formula | C23H25FN4O |
| Molecular Weight | 392.478 |
| IUPAC Name | [4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C23H25FN4O/c1-14-8-10-28(11-9-14)23(29)19-13-25-22-18(6-4-16(3)26-22)21(19)27-17-5-7-20(24)15(2)12-17/h4-7,12-14H,8-11H2,1-3H3,(H,25,26,27) |
| Standard InChI Key | FQRDHVXIGSAXRL-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
A 1,8-naphthyridine core, a bicyclic aromatic system known for its electron-deficient nature and ability to engage in hydrogen bonding .
-
A 4-fluoro-3-methylphenyl group at position 4, introducing steric bulk and electronic modulation via fluorine’s electronegativity.
-
A 4-methylpiperidine-1-carbonyl moiety at position 3, providing conformational flexibility and potential for target binding through its amine and carbonyl functionalities.
The molecular formula is C₂₃H₂₅FN₄O, with a molecular weight of 392.478 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅FN₄O |
| Molecular Weight | 392.478 g/mol |
| CAS Number | 1251589-89-5 |
| Density | Not reported |
| Boiling Point | Not reported |
| LogP (Predicted) | ~3.2 (estimated via analogs) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically including:
-
Naphthyridine Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under controlled temperatures.
-
Piperidine Carbonylation: Introduction of the 4-methylpiperidine moiety via amide coupling reactions, often using carbodiimide-based activating agents.
-
Fluorophenyl Substitution: Ullmann or Buchwald-Hartwig coupling to install the 4-fluoro-3-methylphenyl group.
Challenges include maintaining regioselectivity during substitutions and ensuring purity amid the compound’s structural complexity.
Pharmacological Profile
Biological Activities
As a 1,8-naphthyridine derivative, the compound exhibits broad pharmacological potential aligned with its class:
Protein Kinase Inhibition
The 4-methylpiperidine carbonyl group facilitates interactions with ATP-binding pockets of kinases, inhibiting enzymes like EGFR and VEGFR2 . Comparative studies with analogs (e.g., 2-methylpiperidine variants) suggest that the 4-methyl group enhances binding affinity due to improved hydrophobic interactions.
Antimicrobial and Antiviral Effects
Naphthyridines are known to intercalate DNA and inhibit topoisomerases, suggesting potential against bacterial and viral pathogens . While direct evidence for this compound is lacking, structural analogs demonstrate MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Action
The fluorophenyl group may modulate COX-2 and TNF-α pathways, though mechanistic studies are pending .
Mechanism of Action
Target Engagement
The compound’s dual functionality enables multi-target effects:
-
Kinase Inhibition: The naphthyridine core competitively binds ATP sites, while the piperidine moiety stabilizes inactive kinase conformations .
-
Epigenetic Modulation: Fluorine atoms may enhance interactions with epigenetic regulators like HDACs, though this remains speculative .
Therapeutic Applications
Oncology
Preclinical models suggest efficacy in tyrosine kinase-driven cancers (e.g., NSCLC, breast cancer). In silico docking studies predict IC₅₀ values of <100 nM for EGFR mutants.
Central Nervous System Disorders
Structural analogs show blood-brain barrier permeability, raising prospects for Alzheimer’s disease applications .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Naphthyridine Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Target Compound | EGFR | 85* |
| N-(4-fluoro-3-methylphenyl)-7-... | VEGFR2 | 120* |
| 2-Methylpiperidine Analog | EGFR | 210 |
*Predicted values based on molecular modeling .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume